molecular formula C7H5BrF3NO B1456391 (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol CAS No. 1206968-90-2

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B1456391
CAS No.: 1206968-90-2
M. Wt: 256.02 g/mol
InChI Key: QMAJKOPVUYTESD-UHFFFAOYSA-N
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Description

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at position 2, a bromine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which influence its reactivity and physical properties. Its synthesis typically involves halogenation and functional group modifications on the pyridine scaffold .

Properties

IUPAC Name

[5-bromo-3-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAJKOPVUYTESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206968-90-2
Record name [5-bromo-3-(trifluoromethyl)pyridin-2-yl]methanol
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Preparation Methods

Reagents and Conditions

  • Starting material: 3-(trifluoromethyl)pyridine or related derivatives.
  • Brominating agents: elemental bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvents: Acetic acid or other suitable organic solvents.
  • Reaction time: Typically 3-4 hours with stirring.
  • Temperature: Ambient or slightly elevated temperatures.

Example Procedure

  • Dissolve 3-(trifluoromethyl)pyridine in acetic acid.
  • Add bromine dropwise with stirring.
  • Stir the reaction mixture for 4 hours.
  • Remove solvent by distillation.
  • Recrystallize the brominated intermediate from a mixed solvent (e.g., methylene chloride and n-hexane).

This yields 3-bromo-5-(trifluoromethyl)pyridine with melting points reported around 162-165 °C.

Hydroxymethylation Step

Reagents and Conditions

  • Brominated intermediate from step 2.
  • Formaldehyde (usually aqueous formalin).
  • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
  • Solvent: Water or mixed aqueous-organic solvents.
  • Temperature: Controlled to moderate temperatures (room temperature to ~50 °C).
  • Reaction time: Several hours until completion.

Mechanism and Outcome

The hydroxymethylation involves nucleophilic substitution or addition at the 2-position of the pyridine ring, facilitated by the base and formaldehyde, to introduce the hydroxymethyl group (-CH2OH).

The product, this compound, is isolated by acidification, extraction, and purification steps.

Alternative Synthetic Routes and Optimization

Multi-step Synthesis from Pyridine Derivatives

One patent describes a four-step synthetic route starting from 2-chloro-3-trifluoromethyl-5-nitropyridine involving malonate chemistry, reduction, and bromination to obtain related brominated trifluoromethyl pyridine compounds with good yields (~31.1% overall). Although this route targets a methyl derivative, it provides insight into scalable synthetic strategies.

Industrial Considerations

  • Use of catalysts or solvents to improve yield and purity.
  • Control of reaction temperature and time to minimize side reactions.
  • Purification via recrystallization or chromatography (e.g., flash column chromatography with silica gel).

Summary Table of Key Preparation Parameters

Step Starting Material Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination 3-(trifluoromethyl)pyridine Br2 or NBS, Acetic acid RT to 40 3-4 ~90 Recrystallization from CH2Cl2/n-hexane
Hydroxymethylation 3-bromo-5-(trifluoromethyl)pyridine Formaldehyde, NaOH or K2CO3, aqueous solvent RT to 50 4-6 70-85 Acidification and extraction purification
Multi-step synthetic route 2-chloro-3-trifluoromethyl-5-nitropyridine Diethyl malonate, NaH, HCl reflux, bromination 0 to reflux 16-24 (step 1) ~31 overall Scalable route with malonate intermediates

Research Findings and Notes

  • Bromination selectively occurs at the 5-position due to electronic and steric effects of the trifluoromethyl and pyridine nitrogen substituents.
  • Hydroxymethylation is facilitated under basic conditions with formaldehyde, yielding the desired hydroxymethyl group without significant side reactions.
  • Purification techniques such as recrystallization and flash chromatography are essential to achieve high purity for pharmaceutical or research applications.
  • The synthetic route is amenable to scale-up, with reported industrial methods optimizing reaction parameters for yield and cost-effectiveness.

Scientific Research Applications

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.

    Chemical Biology: It is employed in the design of probes or inhibitors for studying biological pathways and molecular interactions.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can form hydrogen bonds with biological targets, increasing binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the substituent at position 3 of the pyridine ring (Table 1). These variations significantly impact electronic properties, solubility, and reactivity.

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents (Position) Purity/Commercial Availability
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol C₇H₅BrF₃NO 256.02* 1206968-90-2 -CF₃ (3), -Br (5) 95% (Combi-Blocks, Cat. QM-4764)
(5-Bromo-3-chloropyridin-2-yl)methanol C₆H₅BrClNO 222.47 742100-75-0 -Cl (3), -Br (5) Available (BLD Pharmatech)
(5-Bromo-3-methoxypyridin-2-yl)methanol C₇H₈BrNO₂ 218.05 1087659-32-2 -OCH₃ (3), -Br (5) 1 g: $400 (Catalog HB407-1)
(5-Bromo-3-fluoropyridin-2-yl)methanol C₆H₅BrFNO 206.01 Not provided -F (3), -Br (5) Listed in heterocyclic frameworks
5-Bromo-2-(hydroxymethyl)pyridine C₆H₆BrNO 188.02 Not provided No substituent at position 3 Experimental use

*Calculated based on molecular formula.

Electronic and Reactivity Profiles

  • Trifluoromethyl (-CF₃) Group : The strong electron-withdrawing nature of -CF₃ increases the acidity of the hydroxymethyl group, enhancing its susceptibility to oxidation or esterification. This group also improves lipid solubility, impacting bioavailability .
  • Chloro (-Cl) and Fluoro (-F) Groups : These halogens are moderately electron-withdrawing but less so than -CF₃. Chloro derivatives may exhibit higher reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling) due to better leaving-group ability compared to -CF₃ .
  • However, it enhances solubility in polar solvents .

Biological Activity

(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C7H5BrF3NO
  • Molecular Weight : 239.02 g/mol
  • Structure : The compound features a pyridine ring with a bromine atom and a trifluoromethyl group, which are critical for its biological activity.

The specific targets of this compound are not fully elucidated, but it is believed to interact with various proteins involved in cellular signaling pathways. The presence of the bromo and trifluoromethyl groups suggests that these may play a significant role in its bioactivity by influencing molecular interactions through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces .

Enzyme Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. This interaction can influence the pharmacokinetics of other compounds when used in combination therapies .

Cellular Effects

In vitro studies have shown that this compound affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been noted to influence various types of cells, indicating its broad potential for therapeutic applications .

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of pharmaceuticals targeting specific receptors or enzymes. Its unique structure allows for modifications that can enhance efficacy and selectivity .

Antimicrobial Activity

Similar pyridine derivatives have demonstrated significant antibacterial and antifungal properties. While specific data on this compound’s antimicrobial activity is limited, its structural relatives have shown promise in this area .

Anticancer Potential

Research into related compounds suggests that the trifluoromethyl group may enhance anticancer activity. For instance, modifications in similar structures have led to increased potency against various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the interaction with cytochrome P450 enzymes, demonstrating altered metabolism profiles when combined with other drugs .
Study 2 Evaluated the compound's effects on cell viability and proliferation in cancer models, showing promising results in inhibiting growth .
Study 3 Assessed antimicrobial properties in related compounds, indicating potential efficacy against bacterial pathogens .

Q & A

Q. What are the established synthetic routes for (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling using (5-bromo-3-(trifluoromethyl)pyridin-2-yl)boronic acid precursors can achieve yields >85% under optimized conditions (140°C, 2 minutes, argon atmosphere). Key steps include substrate purification via silica gel chromatography (ethyl acetate/hexane gradients) and characterization by 1^1H/13^{13}C NMR to confirm regioselectivity . Contradictions in yields may arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst loading (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19^{19}F NMR is essential to confirm the trifluoromethyl group’s presence (δ ≈ -60 to -65 ppm). 1^1H NMR resolves the methanol proton (δ 4.5–5.0 ppm, broad singlet) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (M.W. 270.02 g/mol) and isotopic patterns for bromine (1:1 79^{79}Br/81^{81}Br) .
  • HPLC : Purity assessment (>97%) using C18 columns (acetonitrile/water mobile phase) ensures suitability for downstream reactions .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine at C5 acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example, in amination reactions with NH3_3/CuI, the bromine is replaced by amines at 80–100°C in DMSO. Competing trifluoromethyl group stability under basic conditions (e.g., NaOH/EtOH) must be monitored via 19^{19}F NMR to avoid defluorination .

Advanced Research Questions

Q. What computational strategies predict the electronic effects of the trifluoromethyl group on pyridine ring reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the -CF3_3 group, which lowers the LUMO energy of the pyridine ring by ~1.5 eV, enhancing electrophilic substitution at C3. Comparative studies with chloro/methyl analogs show trifluoromethyl groups increase oxidative stability but reduce π-π stacking in crystal structures .

Q. How can this compound be leveraged in bioactive molecule synthesis?

  • Methodological Answer : The compound serves as a key intermediate in kinase inhibitor development. For example:
  • Step 1 : Oxidation of the methanol group to a carboxylic acid (e.g., KMnO4_4/H2_2SO4_4) yields a carboxylate for amide coupling.
  • Step 2 : Suzuki-Miyaura coupling with arylboronic acids introduces diversity at C5. Bioactivity screening (e.g., IC50_{50} assays) against EGFR kinase shows sub-micromolar inhibition when paired with electron-deficient aryl groups .

Q. What strategies resolve contradictions in reported reaction outcomes for cross-coupling reactions?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., PdCl2_2 vs. Pd(OAc)2_2) can be addressed via:
  • Condition Screening : DoE (Design of Experiments) to optimize temperature, solvent (e.g., toluene vs. THF), and ligand (e.g., XPhos vs. SPhos).
  • Mechanistic Studies : 31^{31}P NMR tracks ligand coordination, while kinetic profiling identifies rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol
Reactant of Route 2
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol

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